
4-(1H-1,2,3-triazol-1-yl)azepane
Descripción general
Descripción
“4-(1H-1,2,3-triazol-1-yl)azepane” is a chemical compound with the CAS Number: 1955541-64-6 . It has a molecular weight of 239.15 . The IUPAC name for this compound is 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride .
Molecular Structure Analysis
The InChI code for “4-(1H-1,2,3-triazol-1-yl)azepane” is 1S/C8H14N4.2ClH/c1-2-8(3-5-9-4-1)12-7-6-10-11-12;;/h6-9H,1-5H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(1H-1,2,3-triazol-1-yl)azepane” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Applications
The compound has been used in the design and synthesis of HSP90 inhibitors , which are promising anticancer drug targets . A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were designed and synthesized as HSP90 inhibitors . Among these, compound 6u displayed potent anti-proliferative activities, particularly in the Capan-1 cell line .
Drug Discovery
1,2,3-triazoles, including “4-(1H-1,2,3-triazol-1-yl)azepane”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides .
Organic Synthesis
The compound has been used in organic synthesis, contributing to the development of new synthetic methodologies .
Polymer Chemistry
1,2,3-triazoles have been used in polymer chemistry, indicating potential applications of “4-(1H-1,2,3-triazol-1-yl)azepane” in this field .
Supramolecular Chemistry
The compound could have applications in supramolecular chemistry, given the wide use of 1,2,3-triazoles in this field .
Chemical Biology
1,2,3-triazoles have been used in chemical biology, suggesting potential applications of “4-(1H-1,2,3-triazol-1-yl)azepane” in this area .
Fluorescent Imaging
1,2,3-triazoles have been used in fluorescent imaging, indicating potential applications of “4-(1H-1,2,3-triazol-1-yl)azepane” in this field .
Materials Science
1,2,3-triazoles have been used in materials science, suggesting potential applications of “4-(1H-1,2,3-triazol-1-yl)azepane” in this area .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)azepane is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is essential for cell viability, ATP-dependent folding, and assembling of its client proteins .
Mode of Action
4-(1H-1,2,3-triazol-1-yl)azepane interacts with its target, HSP90, by binding to the N-terminal ATP-binding pocket of HSP90 . This interaction is facilitated by hydrogen bonds and hydrophobic interactions . The binding of the compound to HSP90 inhibits the chaperone’s function, leading to the degradation of client proteins via the ubiquitin-proteasome pathway .
Biochemical Pathways
The inhibition of HSP90 affects various biochemical pathways. Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 can potentially disrupt these pathways, leading to anti-tumor effects .
Result of Action
The result of 4-(1H-1,2,3-triazol-1-yl)azepane’s action is the inhibition of HSP90, leading to the degradation of client proteins . This can result in significant anti-proliferative activities, particularly in certain cell lines . For instance, one of the compounds exhibited potent anti-proliferative activities in the Capan-1 cell line .
Propiedades
IUPAC Name |
4-(triazol-1-yl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-8(3-5-9-4-1)12-7-6-10-11-12/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGXYHGWKDLIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-triazol-1-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)
![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)
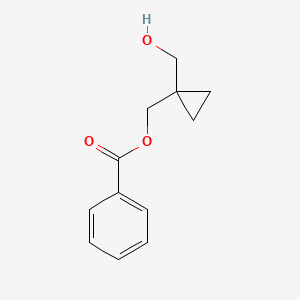
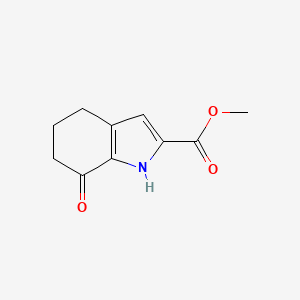
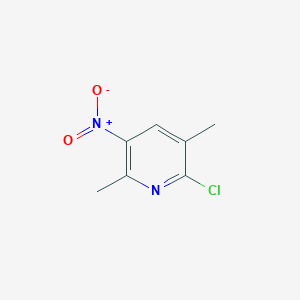
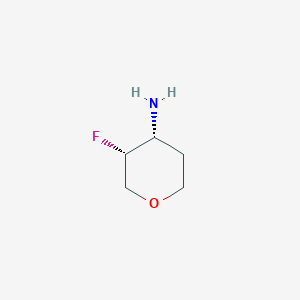
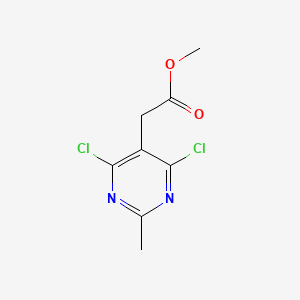
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1)](/img/structure/B3102685.png)
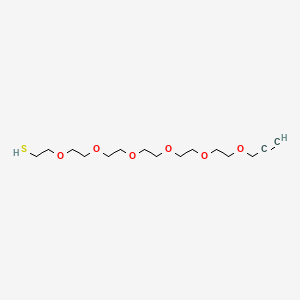

![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)